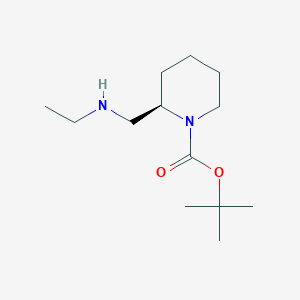

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This specific compound features a tert-butyl group, an ethylamino group, and a carboxylate ester functional group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Steglich Esterification: This method involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with tert-butanol to form the tert-butyl ester.

Flow Microreactor Systems: A more recent approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods:

Batch Processes: Traditional batch processes are still widely used in industrial settings for the production of tert-butyl esters. These processes involve the reaction of carboxylic acids with tert-butanol under controlled conditions.

Flow Chemistry: Flow chemistry techniques are gaining popularity in industrial production due to their efficiency and scalability. These methods allow for continuous processing, reducing reaction times and improving product yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can occur at the ethylamino group, leading to the formation of different substituted piperidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Substituted piperidines with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The specific mechanism of action depends on the context in which the compound is used, such as in drug discovery or chemical synthesis.

Comparación Con Compuestos Similares

Tert-Butyl Piperidine-1-carboxylate: Similar to the compound but lacks the ethylamino group.

Ethyl Piperidine-1-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.

Piperidine-1-carboxylate: A simpler analog without any substituents on the nitrogen atom.

Uniqueness: The presence of the tert-butyl group in tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to similar compounds.

Actividad Biológica

tert-Butyl (R)-2-((ethylamino)methyl)piperidine-1-carboxylate, a compound belonging to the piperidine family, has attracted attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₆N₂O₂

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl (3R)-3-(ethylaminomethyl)piperidine-1-carboxylate

- Chemical Structure : The compound features a piperidine ring with a tert-butyl group and an ethylamino group, contributing to its unique biological properties.

The biological activity of this compound primarily involves:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, influencing mood and cognition.

- Receptor Binding : It selectively binds to serotonin receptors, affecting their activity and downstream signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity with potential applications in various therapeutic areas:

- CNS Disorders : Investigated for effects on mood disorders and neurodegenerative diseases due to its neurotransmitter modulation capabilities.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties beneficial for conditions like lupus and rheumatoid arthritis.

- Analgesic Properties : Similar compounds have shown promise in pain relief by interacting with pain receptors in the CNS.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Study on IL-6 Levels

In a study involving mice, administration of this compound led to a significant reduction in IL-6 levels after TLR7 stimulation, indicating its potential anti-inflammatory effects.

| Dose (mg/kg) | Time Point (hours) | IL-6 Level Reduction |

|---|---|---|

| 33 | 6 | Significant |

| 100 | 13 | Moderate |

| 300 | 24 | High |

Cytotoxicity Assessment

In vitro tests showed minimal cytotoxic effects on various cell lines, including HepG2 and MCF-7, even at high concentrations (10 µM), suggesting a favorable safety profile for potential therapeutic use.

Structure–Activity Relationship (SAR)

Studies on structure–activity relationships indicate that modifications to the piperidine core significantly impact the biological activity of related compounds. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | Similar structure; potential CNS effects | Moderate efficacy |

| (S)-tert-butyl 3-(methylamino)piperidine-1-carboxylate | Carbamate derivative; used in drug synthesis | High potency against certain targets |

These findings emphasize the importance of stereochemistry and functional groups in determining the pharmacological profile of piperidine derivatives.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(ethylaminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPZZKUZHMYHOZ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H]1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.